2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate
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Overview
Description
2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate is a complex organic compound with a unique structure that combines a phenyl group, a morpholine ring, and a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate typically involves the reaction of 2-oxo-2-phenylethyl bromide with 2,6-dimethylmorpholine-4-carbodithioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction conditions, such as temperature and pressure, are carefully controlled. The product is then separated and purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbodithioate group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate involves its interaction with molecular targets through its reactive functional groups. The carbodithioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl formate
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl diisopropylcarbamate
Uniqueness
2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate is unique due to the presence of the morpholine ring and the carbodithioate group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO2S2 |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
phenacyl 2,6-dimethylmorpholine-4-carbodithioate |
InChI |
InChI=1S/C15H19NO2S2/c1-11-8-16(9-12(2)18-11)15(19)20-10-14(17)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
XHCRBCJFUHNONY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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